ITK Kinase Inhibitory Potency: 2-Chloro-N-cyclopropylacetamide-Derived Compound Demonstrates 55 nM IC50
A derivative incorporating the 2-chloro-N-cyclopropylacetamide scaffold (Compound I-342) exhibited an IC50 of 55 nM against Interleukin-2-inducible T-cell kinase (ITK) in continuous-read kinase assays [1]. In contrast, the same compound series evaluated against Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3) showed IC50 values of 9.5 nM and 1,530 nM, respectively, establishing a 278-fold selectivity window between ITK (55 nM) and JAK3 (1,530 nM) [1]. The cyclopropyl substituent contributes to the kinase selectivity profile through steric constraints that are not achievable with N-methyl or N-ethyl chloroacetamide scaffolds.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ITK IC50 = 55 nM; BTK IC50 = 9.5 nM; JAK3 IC50 = 1,530 nM |
| Comparator Or Baseline | Intra-series comparator: JAK3 IC50 = 1,530 nM |
| Quantified Difference | 278-fold selectivity (ITK vs JAK3) |
| Conditions | Continuous-read kinase assays against active ITK, BTK, and JAK3 enzymes |
Why This Matters
The 278-fold selectivity window for ITK over JAK3 indicates that cyclopropyl-containing chloroacetamide scaffolds can achieve target selectivity that may reduce off-target JAK-STAT pathway modulation, a critical consideration for immunology-focused kinase inhibitor development.
- [1] BindingDB Entry BDBM50403056; CHEMBL2216827; US Patent Nos. 9,987,276, 10,596,172, 10,828,300, 11,351,168. View Source
